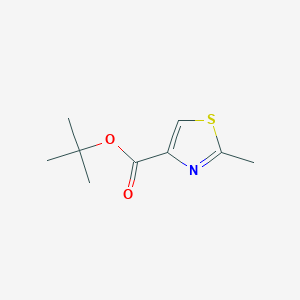
3-(6-Bromo-3-pyridyl)-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-3-pyridyl)-3-pentanol is a chemical compound characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a pentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-3-pyridinemethanol with appropriate reagents to extend the carbon chain to form the pentanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process often requires the use of inert atmospheres and specific temperature controls to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromo-3-pyridyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-Bromo-3-pyridyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-3-pyridyl)-3-pentanol involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in binding to target molecules, while the pentanol chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-pyridinemethanol: A closely related compound with a shorter carbon chain.
6-Bromo-3-pyridylmethanol: Another similar compound with a different functional group attached to the pyridine ring.
Uniqueness
3-(6-Bromo-3-pyridyl)-3-pentanol is unique due to its specific combination of a bromine-substituted pyridine ring and a pentanol chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H14BrNO |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
3-(6-bromopyridin-3-yl)pentan-3-ol |
InChI |
InChI=1S/C10H14BrNO/c1-3-10(13,4-2)8-5-6-9(11)12-7-8/h5-7,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
FQQWXDXQXXFOSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CN=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)


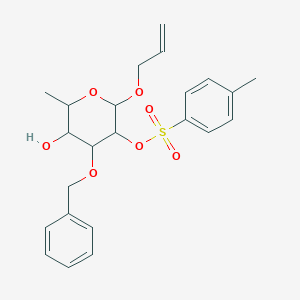
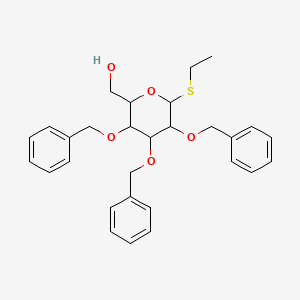

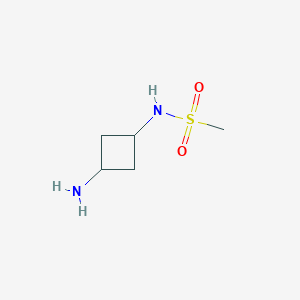



![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)
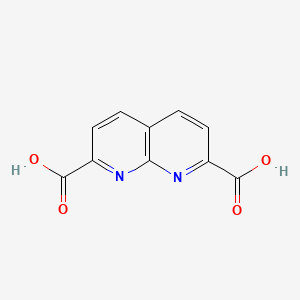
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)
